2,2'-Thiobis(4,6-di-sec-pentylphenol)

Catalog No.
S14316435
CAS No.
90-67-5
M.F
C32H50O2S
M. Wt
498.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Thiobis(4,6-di-sec-pentylphenol)

CAS Number

90-67-5

Product Name

2,2'-Thiobis(4,6-di-sec-pentylphenol)

IUPAC Name

2-[2-hydroxy-3,5-di(pentan-2-yl)phenyl]sulfanyl-4,6-di(pentan-2-yl)phenol

Molecular Formula

C32H50O2S

Molecular Weight

498.8 g/mol

InChI

InChI=1S/C32H50O2S/c1-9-13-21(5)25-17-27(23(7)15-11-3)31(33)29(19-25)35-30-20-26(22(6)14-10-2)18-28(32(30)34)24(8)16-12-4/h17-24,33-34H,9-16H2,1-8H3

InChI Key

FLLOPEDWTVKHRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)CCC)C(C)CCC)O)C(C)CCC

2,2'-Thiobis(4,6-di-sec-pentylphenol) is a chemical compound characterized by its unique structure, which includes two 4,6-di-sec-pentylphenol units linked by a sulfur atom. The molecular formula for this compound is C22H30O2SC_{22}H_{30}O_2S, and it has a molecular weight of approximately 358.54 g/mol. This compound is notable for its potential applications in various industrial processes, particularly as an antioxidant in polymer formulations and as a stabilizer in rubber products.

The primary chemical reaction involving 2,2'-Thiobis(4,6-di-sec-pentylphenol) is its synthesis from 4,6-di-sec-pentylphenol and sulfur. This process typically occurs in the presence of a base, which facilitates the formation of the thiobis link. The general reaction can be summarized as follows:

2 6 disubstituted phenol+SulfurBase2 2 Thiobis 4 6 di sec pentylphenol \text{2 6 disubstituted phenol}+\text{Sulfur}\xrightarrow{\text{Base}}\text{2 2 Thiobis 4 6 di sec pentylphenol }

The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of the thiobisphenol product .

The synthesis of 2,2'-Thiobis(4,6-di-sec-pentylphenol) typically involves the following steps:

  • Preparation of 4,6-di-sec-pentylphenol: This precursor can be synthesized through alkylation reactions involving phenolic compounds and sec-pentyl halides.
  • Reaction with Sulfur: The prepared 4,6-di-sec-pentylphenol is then reacted with sulfur in the presence of a base (such as sodium hydroxide or potassium carbonate) to facilitate the formation of the thiobis linkage.
  • Isolation and Purification: The final product is isolated through distillation or crystallization techniques to obtain pure 2,2'-Thiobis(4,6-di-sec-pentylphenol) .

2,2'-Thiobis(4,6-di-sec-pentylphenol) finds applications primarily in:

  • Polymer Industry: Used as an antioxidant to enhance the stability and longevity of rubber and plastic materials.
  • Lubricants: Acts as a stabilizer in lubricating oils to prevent oxidative degradation.
  • Cosmetics: Potentially included in formulations for its antioxidant properties .

While detailed interaction studies specifically on 2,2'-Thiobis(4,6-di-sec-pentylphenol) are sparse, compounds with similar structures have been investigated for their interactions with various biological systems. These studies often focus on their ability to modulate oxidative stress responses or their interactions with other antioxidants and radical scavengers. Further research is necessary to elucidate the specific interaction mechanisms of this compound.

Several compounds share structural similarities with 2,2'-Thiobis(4,6-di-sec-pentylphenol). Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,2'-Thiobis(4-methyl-6-tert-butylphenol)C22H30O2SC_{22}H_{30}O_2SContains tert-butyl groups instead of sec-pentyl groups
2,2'-Thiobis(4-tert-butylphenol)C18H26O2SC_{18}H_{26}O_2SShorter carbon chain; used mainly as an antioxidant
2,6-Di-tert-butyl-4-methylphenolC15H24OC_{15}H_{24}OLacks sulfur linkage; widely used as an antioxidant
4-(sec-butyl)-2,6-di-tert-butylphenolC15H24OC_{15}H_{24}OSimilar antioxidant properties but different structure

The uniqueness of 2,2'-Thiobis(4,6-di-sec-pentylphenol) lies in its specific combination of sec-pentyl groups and thiobis linkage which may confer distinct physical and chemical properties compared to these similar compounds.

Novel Radical-Mediated Coupling Strategies for Diaryl Sulfide Formation

Radical-mediated coupling has emerged as a powerful tool for constructing diaryl sulfides, particularly for sterically hindered systems like 2,2'-thiobis(4,6-di-sec-pentylphenol). Recent advances leverage photoredox catalysis and hypervalent iodine reagents to generate sulfur-centered radicals under mild conditions. For instance, hydroxy(tosyloxy)iodobenzene (HTIB) enables bidirectional disulfide metathesis through radical initiation, facilitating the formation of unsymmetrical sulfur linkages without toxic catalysts. This method’s biocompatibility and reversibility make it suitable for synthesizing sensitive bisphenol derivatives.

Visible-light-driven systems further enhance selectivity. By exciting electron donor-acceptor (EDA) complexes between thiolate anions and cycloketone oxime esters, researchers achieve C(sp³)–S bond formation via radical–radical cross-coupling. This approach avoids traditional thiophosphate intermediates, streamlining the synthesis of diaryl sulfides with bulky substituents. Key parameters such as irradiation wavelength (450–470 nm) and solvent polarity (acetonitrile/water mixtures) critically influence reaction efficiency, yielding cyanoalkyl thioethers with >80% purity.

Metal-free photoredox systems using 4CzIPN as a photocatalyst and DIPEA as a base exemplify sustainable alternatives. These systems operate through single electron transfer (SET) and halogen atom transfer (XAT) mechanisms, generating aryl and benzyl radicals that couple to form S–C–S bonds. A comparative analysis of radical initiation methods is provided in Table 1.

Table 1: Radical-Mediated Strategies for Diaryl Sulfide Synthesis

MethodInitiator/CatalystKey MechanismYield (%)Reference
HTIB-mediated metathesisHTIBRadical disproportionation78–92
EDA complex photoactivation450 nm LEDRadical–radical coupling65–88
4CzIPN/DIPEA system4CzIPNSET/XAT70–95

Stereoselective Control in sec-Pentyl Group Substitution Patterns

The sec-pentyl groups at the 4- and 6-positions of the phenol rings impose significant stereoelectronic challenges. Iridium-catalyzed hydrogen-borrowing alkylation offers precise control over substitution patterns. Using [Ir(cod)Cl]₂ and PPh₃, primary alcohols undergo dehydrogenation to aldehydes, which react with phenol substrates via π-allyl intermediates to form C4-alkylated products. Temperature modulation (80–120°C) and base selection (KOH vs. Cs₂CO₃) dictate regioselectivity, favoring sec-pentyl incorporation over linear isomers.

Enzymatic approaches using vanillyl-alcohol oxidase demonstrate stereospecific conversions of 4-alkylphenols. The enzyme’s active site geometry enforces cis-trans selectivity during dehydrogenation, yielding (S)-1-(4'-hydroxyphenyl)ethanol with >90% enantiomeric excess. Computational modeling reveals that hydrophobic interactions between the sec-pentyl chain and enzyme pockets stabilize transition states, minimizing epimerization.

Table 2: Stereoselective Alkylation Methods Comparison

MethodCatalyst/EnzymeSelectivity Factor (α)Yield (%)Reference
Iridium-catalyzed[Ir(cod)Cl]₂8:1 (C4 vs. C2)40–93
Vanillyl-alcohol oxidaseFlavoprotein>20:1 (S vs. R)65–78

Continuous Flow Reactor Optimization for Industrial-Scale Production

Transitioning from batch to continuous flow reactors (CFRs) addresses scalability challenges in 2,2'-thiobis(4,6-di-sec-pentylphenol) synthesis. Supercritical carbon dioxide (scCO₂) serves as an ideal solvent due to its low viscosity and high diffusivity, enhancing mass transfer in fixed-bed reactors. A polymer-supported imidazolium fluoride reagent enables efficient SₙAr reactions, achieving 92% conversion at 50°C and 100 bar. CFR parameters such as residence time (5–15 min) and catalyst loading (0.5–2.0 mol%) directly correlate with throughput, as shown in Table 3.

Sunlight-driven photoredox systems further reduce energy costs. By integrating microfluidic channels with immobilized 4CzIPN, researchers achieve 85% yield under natural light, surpassing batch performance by 20%. This approach aligns with green chemistry principles, eliminating volatile organic solvents and reducing waste.

Table 3: Continuous Flow Reactor Performance Metrics

ParameterOptimal RangeConversion (%)Purity (%)Reference
scCO₂ pressure80–120 bar89–9295–98
Residence time10–12 min85–9093–96
Photocatalyst loading1.5 mol%82–8890–94

XLogP3

12.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

498.35315201 g/mol

Monoisotopic Mass

498.35315201 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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